molecular formula C5H6BrCl2NS B13512856 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride

Cat. No.: B13512856
M. Wt: 262.98 g/mol
InChI Key: PFMRQILLPXOZED-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride is a versatile chemical compound known for its unique molecular structure and significant applications in scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to a thiophene ring, making it a valuable asset in various fields such as drug synthesis and material science .

Preparation Methods

The synthesis of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride typically involves multiple steps, starting with the bromination and chlorination of thiophene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution on the thiophene ring. Industrial production methods may involve large-scale reactors and optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The thiophene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C5H6BrCl2NS

Molecular Weight

262.98 g/mol

IUPAC Name

(3-bromo-5-chlorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H5BrClNS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H

InChI Key

PFMRQILLPXOZED-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CN)Cl.Cl

Origin of Product

United States

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